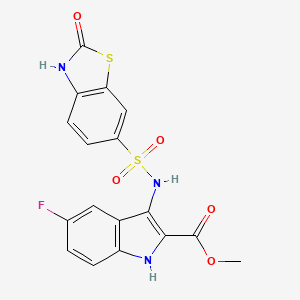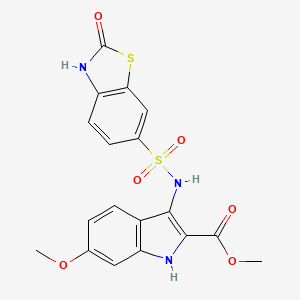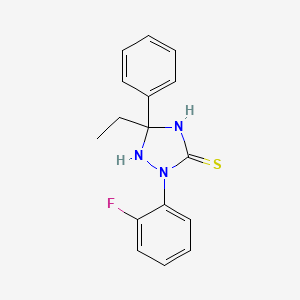![molecular formula C16H19BrN2O2 B4312416 4-BROMO-5-METHYL-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-2,3-DIONE](/img/structure/B4312416.png)
4-BROMO-5-METHYL-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-2,3-DIONE
Overview
Description
4-BROMO-5-METHYL-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-2,3-DIONE is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
The synthesis of 4-BROMO-5-METHYL-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-2,3-DIONE involves several steps. One common method includes the use of Bartoli’s reaction and Heck coupling reaction . The industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-BROMO-5-METHYL-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has diverse scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, indole derivatives have shown potential in treating cancer, microbial infections, and various disorders . The compound’s unique structure makes it valuable for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-BROMO-5-METHYL-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to multiple receptors and modulating various biological processes . The exact molecular targets and pathways can vary depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 4-BROMO-5-METHYL-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-2,3-DIONE include other indole derivatives and heterocyclic compounds such as imidazole These compounds share some structural similarities but differ in their biological activities and applications
Properties
IUPAC Name |
4-bromo-5-methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-10-5-7-18(8-6-10)9-19-12-4-3-11(2)14(17)13(12)15(20)16(19)21/h3-4,10H,5-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQXXNGNRUCKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C3=C(C(=C(C=C3)C)Br)C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5-ETHOXY-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE](/img/structure/B4312347.png)
![2'-amino-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-thiochromeno[4,3-b]pyran]-3'-carbonitrile](/img/structure/B4312353.png)
![3-(4-chlorophenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4312357.png)
![6-(4-methoxyphenyl)-5-sulfanylidene-3-thiophen-2-yl-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4312359.png)
![8-(TERT-BUTYL)-4-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE](/img/structure/B4312367.png)
![2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE](/img/structure/B4312378.png)
![2,6-BIS[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-4-(TERT-PENTYL)-1-CYCLOHEXANONE](/img/structure/B4312381.png)
![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3-chloro-4-methylbenzamide)](/img/structure/B4312386.png)
![2-{5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-ETHOXYPHENYL}-2H-1,2,3-BENZOTRIAZOLE](/img/structure/B4312389.png)
![2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE](/img/structure/B4312392.png)
![3-chloro-7-(3-chloro-4-methylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4312404.png)

